2,2-Dihydroxyoctanedioic acid

CAS No.: 128196-23-6

Cat. No.: VC19143536

Molecular Formula: C8H14O6

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128196-23-6 |

|---|---|

| Molecular Formula | C8H14O6 |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 2,2-dihydroxyoctanedioic acid |

| Standard InChI | InChI=1S/C8H14O6/c9-6(10)4-2-1-3-5-8(13,14)7(11)12/h13-14H,1-5H2,(H,9,10)(H,11,12) |

| Standard InChI Key | USTDCAHSAWMNFB-UHFFFAOYSA-N |

| Canonical SMILES | C(CCC(=O)O)CCC(C(=O)O)(O)O |

Introduction

Chemical Structure and Nomenclature

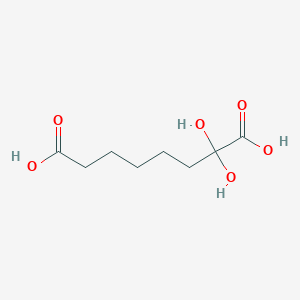

2,2-Dihydroxyoctanedioic acid belongs to the class of α,α-dihydroxydicarboxylic acids. Its IUPAC name derives from the octanedioic acid backbone (suberic acid) with hydroxyl groups at the second position. The structure is represented as HOOC(CH₂)₅C(OH)₂COOH. This configuration introduces steric and electronic effects due to the geminal diol moiety, which influences its reactivity and physical properties .

Table 1: Key Structural Features

Synthesis and Derivatization

While no direct synthesis of 2,2-dihydroxyoctanedioic acid is documented, analogous pathways for dihydroxylated dicarboxylic acids suggest feasible routes:

Hydroxylation of Suberic Acid Derivatives

Suberic acid (octanedioic acid) serves as a precursor in drug synthesis . Introducing hydroxyl groups could involve:

-

Electrophilic hydroxylation: Using peroxide reagents or catalytic oxidation .

-

Biocatalytic methods: Enzymatic hydroxylation observed in microbial systems for similar substrates .

Condensation Reactions

The geminal diol structure may arise from aldol-like condensations. For example, reacting glutaric acid derivatives with formaldehyde under basic conditions could yield branched intermediates .

Table 2: Hypothetical Synthesis Pathways

Physicochemical Properties

Extrapolating from suberic acid (m.p. 143°C) and 2,2-dihydroxysuccinic acid (m.p. 158–160°C) , the compound likely exhibits:

-

Melting point: 150–170°C (hydrogen bonding increases m.p.).

-

Solubility: High water solubility due to polar groups; estimated log P = -1.2 .

-

Acidity: pKa₁ ≈ 2.5 (carboxylic acid), pKa₂ ≈ 4.0 (second carboxylic acid), pKa₃ ≈ 10.2 (hydroxyl groups) .

Applications in Industry and Medicine

Pharmaceutical Intermediate

Suberic acid derivatives are used in histone deacetylase inhibitors like vorinostat . The dihydroxy variant could enhance metal chelation or solubility in drug formulations.

Biodegradable Polymers

Dicarboxylic acids are key monomers in polyesters. The hydroxyl groups may facilitate cross-linking, improving material strength .

Metabolic Studies

Elevated urinary suberic acid correlates with fatty acid oxidation disorders . The dihydroxy form might serve as a biomarker for specific metabolic blocks.

Analytical Characterization

Spectroscopic Data

Chromatography

Reverse-phase HPLC with UV detection (210 nm) or MS/MS would separate and identify the compound . Derivatization with trimethylsilyl (TMS) groups enhances volatility for GC-MS analysis .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume